N-(2-ethylcyclohexyl)-4-fluorobenzamide
Description
N-(2-ethylcyclohexyl)-4-fluorobenzamide (CAS: 1178671-89-0) is a fluorinated benzamide derivative characterized by a cyclohexyl substituent with a 2-ethyl group at the amide nitrogen.
Properties
IUPAC Name |
N-(2-ethylcyclohexyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h7-11,14H,2-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDQDKSUNCPSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylcyclohexyl)-4-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 2-ethylcyclohexylamine.
Amide Formation: The carboxylic acid group of 4-fluorobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with 2-ethylcyclohexylamine to form the amide bond, yielding this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-ethylcyclohexyl)-4-fluorobenzamide can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiols in polar aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-ethylcyclohexyl)-4-fluorobenzamide is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-ethylcyclohexyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom on the benzene ring enhances its binding affinity to these targets, while the amide group facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physical Properties
The following table summarizes key structural analogs of N-(2-ethylcyclohexyl)-4-fluorobenzamide and their physical properties:
Key Observations :
- Cyclohexyl vs. Aromatic Substituents : The 2-ethylcyclohexyl group in the target compound introduces steric bulk compared to aromatic substituents in analogs like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide. This may influence solubility and binding interactions in biological systems.
- Fluorine Positioning : Fluorine at the para position (4-F) is common across analogs, but N-(2,4-Difluorophenyl)-2-fluorobenzamide demonstrates how additional fluorine atoms alter electronic properties and crystal packing .
Chemical Reactivity and Functional Behavior
Metal Coordination
- N-(dimethylcarbamothioyl)-4-fluorobenzamide acts as a bidentate ligand, coordinating with Ni(II) and Cu(II) through thiocarbonyl and carbonyl groups. Bond lengths for Ni–S and Cu–S are 2.187–2.422 Å, critical for stabilizing metal complexes .
- Thiourea Derivatives : N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide forms hydrogen-bonded networks, with S···H interactions (2.89–3.06 Å) dominating Hirshfeld surfaces .
Fluorescence Properties
Structural Characterization Techniques
- X-ray Crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of benzamide derivatives, including N-(2,4-Difluorophenyl)-2-fluorobenzamide .
- Spectroscopy : IR and NMR are standard for confirming amide bonds and substituent positions. For example, N–H stretches in thiourea derivatives appear at ~3200 cm⁻¹ in IR spectra .
Biological Activity
N-(2-ethylcyclohexyl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, synthesizing findings from various studies, including case studies and experimental data.
Chemical Structure and Properties
This compound is characterized by:
- Chemical Formula : C13H16FNO
- Molecular Weight : 221.27 g/mol
- IUPAC Name : this compound
The structure features a fluorine atom on the benzamide moiety, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit inhibitory activity against various protein kinases, which are crucial in signal transduction pathways. This inhibition can affect cellular processes such as proliferation, differentiation, and apoptosis .
Tyrosine Kinase Inhibition
One of the primary areas of investigation for compounds like this compound is their role as tyrosine kinase inhibitors. Tyrosine kinases are pivotal in cancer biology, as they regulate pathways involved in cell growth and survival. Studies have shown that related compounds can modulate the activity of specific kinases, leading to reduced tumor cell proliferation in vitro and in vivo models .
Antitumor Activity
In vitro studies have demonstrated that this compound may possess antitumor properties. For instance, a derivative compound showed significant uptake in melanoma cells, suggesting potential use in imaging or therapeutic applications against specific cancer types .
In Vitro Studies
-
Cell Line Studies :
- A study involving B16F1 melanoma cells indicated that this compound derivatives could significantly inhibit cell growth.
- The compound's mechanism appears to involve interference with signaling pathways critical for tumor survival.
-
Binding Affinity :
- Research has indicated that related compounds bind with high affinity to specific receptors involved in tumorigenesis, suggesting a pathway for therapeutic use.
In Vivo Studies
- Xenograft Models :
- In vivo studies using xenograft models have shown that compounds similar to this compound can inhibit tumor growth effectively.
- The pharmacokinetics of these compounds reveal favorable absorption and distribution characteristics, enhancing their potential as therapeutic agents.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
